4-(1,6-Naphthyridin-7-YL)phenol
Overview
Description
4-(1,6-Naphthyridin-7-YL)phenol is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biological Activity
4-(1,6-Naphthyridin-7-YL)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C12H9N2O
- Molecular Weight : 199.21 g/mol
- IUPAC Name : this compound
The compound features a naphthyridine moiety attached to a phenolic group, which is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of naphthyridines, including this compound, exhibit notable antitumor properties. A study highlighted the effectiveness of naphthyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several pathogens. The compound selectively inhibits specific enzymes in pathogens like Mycobacterium tuberculosis and Candida albicans, showcasing its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism, leading to decreased viability and growth of microorganisms.
- Metal Ion Sequestration : Similar compounds have been shown to sequester divalent metal ions, which are essential for various enzymatic processes in both cancer cells and pathogens .
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy .
Case Studies and Research Findings
Properties
IUPAC Name |
4-(1,6-naphthyridin-7-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-12-5-3-10(4-6-12)13-8-14-11(9-16-13)2-1-7-15-14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHRQJHKYUEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2N=C1)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470394 | |
Record name | 4-(1,6-NAPHTHYRIDIN-7-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-91-8 | |
Record name | 4-(1,6-NAPHTHYRIDIN-7-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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